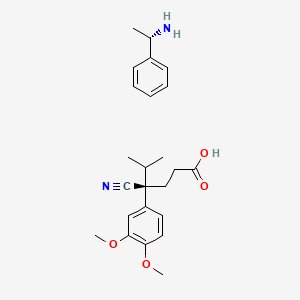

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine is a complex organic compound that combines a cyano group, a dimethoxyphenyl group, and a phenylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate under the action of sodium ethoxide to obtain an intermediate, which is then hydrolyzed and reduced to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid; (1S)-1-phenylethanamine is a complex organic molecule that features a cyano group, a dimethoxyphenyl moiety, and an amine functional group. Its structural intricacies contribute to potential biological activities and applications in medicinal chemistry.

Structural Features:

- Cyano group (-CN)

- 3,4-dimethoxyphenyl group

- 5-methylhexanoate group

- Phenylethan-1-amine group

Potential Applications

- Medicinal Chemistry:

- The compound is noted for its potential biological activities. Its structure suggests it may have applications in pharmacology, particularly in the development of novel therapeutic agents.

- As a substituted phenethylamine, it may have applications in pharmacology.

- Scientific Research:

- Interaction studies are crucial for understanding how this compound interacts with biological systems.

- Further studies are required to elucidate the exact mechanism and biological targets of this compound.

- Synthesis:

- The synthesis of the compound can involve several steps, including the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents to introduce the cyano group and form the desired hexanoic acid structure.

Structural Similarities

Several compounds share structural similarities with (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid; (1S)-1-phenylethanamine :

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenyl substitution | Known for neuroprotective effects |

| 3-(4-Methoxyphenyl)-3-hydroxybutyric acid | Hydroxybutyric acid backbone | Exhibits anti-inflammatory properties |

| 4-(2-Aminoethyl)phenol | Simple phenol with amine | Potential antioxidant properties |

Mechanism of Action

The mechanism of action of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

(3,4-Dimethoxyphenyl)acetonitrile: Shares the dimethoxyphenyl group but differs in the rest of the structure.

3,4-Dimethoxyphenylacetic acid: Similar aromatic structure but lacks the cyano and phenylethanamine groups.

Uniqueness

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid; (1S)-1-phenylethanamine is a complex organic molecule notable for its diverse structural features, including a cyano group and a dimethoxyphenyl moiety. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid; (1S)-1-phenylethanamine

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.3422 g/mol

Biological Activity Overview

Biological activity refers to the effects a compound has on living organisms. The biological properties of this compound are primarily attributed to its ability to interact with various biological targets.

The mechanism of action involves the interaction with specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, including anti-inflammatory and potential neuroprotective activities.

Antifungal Activity

Recent studies have explored the antifungal properties of related compounds. For instance, a series of novel compounds with similar structures demonstrated significant antifungal activity against various phytopathogenic fungi. The mechanism often involves inhibiting fungal growth by targeting specific metabolic pathways within the fungi .

Neuroprotective Effects

Compounds with structural similarities to (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid have been studied for neuroprotective effects. For example, 2-Methyl-6-phenylethynylpyridine has shown promise in protecting neuronal cells from oxidative stress.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions such as the Suzuki-Miyaura coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions.

Synthetic Pathway

- Starting Materials : Appropriate boron reagents and palladium catalysts.

- Conditions : Mild and functional group-tolerant conditions to ensure high yield and purity.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring with phenyl substitution | Neuroprotective effects |

| 3-(4-Methoxyphenyl)-3-hydroxybutyric acid | Hydroxybutyric acid backbone | Anti-inflammatory properties |

| 4-(2-Aminoethyl)phenol | Simple phenol with amine | Potential antioxidant properties |

Case Studies

A notable case study involved the synthesis of related compounds that exhibited significant antifungal activity against Pythium aphanidermatum. The study identified key genes involved in resistance mechanisms, further elucidating the compound's potential applications in agriculture and medicine .

Properties

Molecular Formula |

C24H32N2O4 |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine |

InChI |

InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;7-/m10/s1 |

InChI Key |

VNKDXBXOHWCAIP-NDOMUHJGSA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N.CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |

Canonical SMILES |

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.